molecular formula C10H19ClN2O2 B13465192 tert-butyl 3-(aminomethyl)-2,5-dihydro-1H-pyrrole-1-carboxylate hydrochloride

tert-butyl 3-(aminomethyl)-2,5-dihydro-1H-pyrrole-1-carboxylate hydrochloride

Cat. No.: B13465192
M. Wt: 234.72 g/mol
InChI Key: KWIKKFDAQUDRSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl 3-(aminomethyl)-2,5-dihydro-1H-pyrrole-1-carboxylate hydrochloride: is a chemical compound that belongs to the class of organic compounds known as pyrroles. Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(aminomethyl)-2,5-dihydro-1H-pyrrole-1-carboxylate hydrochloride typically involves the protection of the amino group using tert-butyl groups. One common method involves the reaction of tert-butyl isocyanide with an appropriate aldehyde and amine under acidic conditions to form the desired product . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as perchloric acid adsorbed on silica-gel .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-(aminomethyl)-2,5-dihydro-1H-pyrrole-1-carboxylate hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon or other reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino group, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C), sodium borohydride (NaBH4)

    Substitution: Various nucleophiles under acidic or basic conditions

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 3-(aminomethyl)-2,5-dihydro-1H-pyrrole-1-carboxylate hydrochloride is used as a building block for the synthesis of more complex molecules. It is often employed in the development of new synthetic methodologies and the study of reaction mechanisms.

Biology: In biological research, this compound can be used as a precursor for the synthesis of biologically active molecules. It may also serve as a probe to study enzyme-substrate interactions and other biochemical processes.

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may be used in the design and synthesis of new drugs targeting specific diseases or conditions.

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique reactivity makes it valuable for various applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl 3-(aminomethyl)-2,5-dihydro-1H-pyrrole-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions by donating its electron pair. The tert-butyl group provides steric protection, enhancing the compound’s stability and reactivity. The molecular pathways involved may include nucleophilic addition and substitution reactions, where the compound forms covalent bonds with electrophilic centers .

Comparison with Similar Compounds

  • tert-Butyl 3-(aminomethyl)benzylcarbamate hydrochloride
  • tert-Butyl 2-(aminomethyl)-1-azepanecarboxylate hydrochloride
  • tert-Butyl [3-(aminomethyl)cyclobutyl]methylcarbamate

Uniqueness: tert-Butyl 3-(aminomethyl)-2,5-dihydro-1H-pyrrole-1-carboxylate hydrochloride is unique due to its pyrrole ring structure, which imparts distinct electronic and steric properties. This makes it particularly useful in synthetic chemistry and pharmaceutical research, where its reactivity and stability are advantageous compared to other similar compounds .

Properties

Molecular Formula

C10H19ClN2O2

Molecular Weight

234.72 g/mol

IUPAC Name

tert-butyl 3-(aminomethyl)-2,5-dihydropyrrole-1-carboxylate;hydrochloride

InChI

InChI=1S/C10H18N2O2.ClH/c1-10(2,3)14-9(13)12-5-4-8(6-11)7-12;/h4H,5-7,11H2,1-3H3;1H

InChI Key

KWIKKFDAQUDRSO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC=C(C1)CN.Cl

Origin of Product

United States

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